molecular formula C18H14BrN3O3S B2822588 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 301233-95-4

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2822588
CAS No.: 301233-95-4
M. Wt: 432.29
InChI Key: KURLQZZYFSFREO-UHFFFAOYSA-N
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Description

| 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a potent and specific inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to selectively block NLRP3 activation, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is achieved by preventing NLRP3 inflammasome complex formation and the subsequent ASC speck oligomerization, without affecting the AIM2 or NLRC4 inflammasome pathways. Research applications for this compound are extensive, focusing on elucidating the role of NLRP3 in a wide range of diseases, including autoimmune disorders (e.g., cryopyrin-associated periodic syndromes CAPS), gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. It serves as a crucial pharmacological tool for in vitro and in vivo studies to validate NLRP3 as a therapeutic target and to probe the inflammatory processes underlying these conditions. Studies have demonstrated its efficacy in reducing inflammation in mouse models of MSU-induced peritonitis, making it a valuable asset for preclinical research in immunology and inflammasome biology (Source: https://pubmed.ncbi.nlm.nih.gov/25884345/).

Properties

IUPAC Name

(2-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-11-17(26-14-9-7-13(8-10-14)22(24)25)12(2)21(20-11)18(23)15-5-3-4-6-16(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLQZZYFSFREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring using 2-bromobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the nitrophenylsulfanyl group: This is done by reacting the intermediate with 4-nitrobenzenethiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its molecular formula C18H14BrN3O3SC_{18}H_{14}BrN_3O_3S and a molecular weight of approximately 432.29 g/mol. Its structure includes:

  • A bromobenzoyl group
  • Two methyl groups at the 3 and 5 positions
  • A nitrophenyl sulfanyl group at the 4 position of the pyrazole ring

These features contribute to its distinct chemical reactivity and biological potential, making it a subject of interest for various applications in medicinal chemistry and drug development .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole, exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown broad-spectrum antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Case Study:
A study highlighted that a specific analog of pyrazole demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to established antibiotics like ciprofloxacin. This suggests a potential role for this compound as an antibiotic adjuvant or a standalone antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are another area of research interest. Compounds similar to 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole have shown substantial anti-inflammatory activity, with stabilization percentages of human red blood cell membranes ranging from 86.70% to 99.25% in various assays .

Case Study:
In vitro studies revealed that certain pyrazole derivatives could significantly inhibit pro-inflammatory cytokines and reduce swelling in animal models, indicating their potential utility in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole and related compounds:

Activity Description Reference
AntimicrobialBroad-spectrum activity with MIC values between 2.50 - 20 µg/mL
DNA Gyrase InhibitionIC50 value of 9.80 µM against E. coli DNA gyrase B
Anti-inflammatoryHRBC membrane stabilization percentages ranging from 86.70% to 99.25%

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenylsulfanyl group may play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Pyrazole Modifications

  • Target Compound : The pyrazole core is substituted with a bromobenzoyl group (electron-deficient due to bromine) and a sulfanyl group (moderate electron-withdrawing effect).
  • Analog 1 : 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one () replaces the bromobenzoyl with an acetyl group, simplifying steric hindrance but reducing halogen-mediated reactivity.
  • Analog 2 : (±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole () substitutes the sulfanyl group with a nitro group, enhancing electron withdrawal but limiting sulfur-based redox activity.
Table 1: Substituent Effects on Pyrazole Derivatives
Compound Position 1 Substituent Position 4 Substituent Key Functional Impact
Target Compound 2-Bromobenzoyl 4-Nitrophenylsulfanyl Halogen bonding, redox activity
1-[3,5-Dimethyl-1-(4-NP)-1H-Pz] Acetyl Ethylidene hydrazine derivative Reduced steric hindrance
(±)-1-[1-(4-FP)ethyl]-3,5-DM-Pz 4-Fluorophenethyl Nitro Enhanced electron withdrawal

(NP = Nitrophenyl; FP = Fluorophenyl; DM = Dimethyl; Pz = Pyrazole) .

Physicochemical Properties

  • Spectroscopic Data :
    • Mass Spectrometry : Bromine’s isotopic signature (≈1:1 ratio for M+ and M+2 peaks) would distinguish the target compound from chlorine- or fluorine-containing analogs (e.g., m/z 301/303/305 in ) .
    • NMR : The 4-nitrophenylsulfanyl group’s deshielding effect would shift aromatic proton signals downfield compared to acetyl or nitro substituents .
  • Thermal Stability : Bromine’s atomic size may increase melting points relative to smaller halogens (e.g., 175–178°C for a bromo-chlorophenyl analog in ) .

Biological Activity

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is C15H14BrN3O2S, with a molecular weight of approximately 432.29 g/mol. Its structure includes:

  • A bromobenzoyl group,
  • Two methyl groups located at the 3 and 5 positions of the pyrazole ring,
  • A nitrophenyl sulfanyl group at the 4 position.

This configuration enhances its reactivity and biological interactions, making it a subject of interest in drug development.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, which was comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structural features may enhance its antimicrobial efficacy. Studies have shown that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the nitrophenyl sulfanyl group is believed to improve binding affinity to microbial targets, leading to increased antimicrobial activity .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. The unique substituents in 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole may influence its interaction with cancer cell lines. For example, docking studies suggest that this compound could effectively bind to active sites of proteins involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The nitro group may facilitate electrophilic aromatic substitution due to its electron-withdrawing nature.
  • Inhibition of Enzymes : Pyrazole derivatives are known to inhibit various enzymes involved in inflammatory pathways and cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineContains bromobenzyl instead of bromobenzoylVaries due to amine group
3,5-Dimethyl-4-(phenylthio)-1H-pyrazoleLacks bromine and nitro groupsLower reactivity
3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazoleSimilar sulfanyl group but different nitro positionVariation in electronic properties

The unique combination of substituents in 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole enhances both its chemical reactivity and biological potential compared to these similar compounds.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced edema in mice. Compounds demonstrated significant inhibition comparable to indomethacin .
  • Anticancer Research : In vitro assays on various cancer cell lines indicated that certain pyrazole derivatives exhibit cytotoxic effects through apoptosis induction mechanisms .
  • Antimicrobial Testing : A novel series of pyrazoles were tested against multiple bacterial strains with promising results indicating strong antibacterial properties against resistant strains .

Q & A

Q. Table 1: Synthetic Parameters

StepReagents/ConditionsKey Considerations
Sulfanylation4-nitrophenylthiol, K₂CO₃, DMF, 70°CSteric hindrance at pyrazole C4
Bromobenzoylation2-bromobenzoyl chloride, DCM, RTProtection of reactive sites
PurificationColumn chromatography (silica gel)Solvent polarity optimization

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent electronic environments (e.g., deshielding of pyrazole C4 due to sulfanyl group) .
    • Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Chromatography: TLC monitors reaction progress; HPLC assesses purity (>95% required for biological assays) .

Basic: What are the key structural features influencing reactivity?

Methodological Answer:
The compound’s reactivity is governed by:

  • Electron-withdrawing groups (EWGs): The 2-bromobenzoyl and 4-nitrophenylsulfanyl groups enhance electrophilic substitution at pyrazole C3/C5 positions.
  • Steric effects: 3,5-Dimethyl groups hinder nucleophilic attack at adjacent sites, directing reactivity toward the sulfanyl moiety .

Advanced: How can this compound be utilized in catalytic applications?

Methodological Answer:
The sulfanyl and bromobenzoyl groups enable coordination to transition metals. For example:

  • Platinum Complexes: React with K₂PtCl₄ in acetone/water to form N,N′-Pt complexes, evaluated for anticancer activity .
  • Click Chemistry: The nitro group facilitates azide-alkyne cycloaddition (CuAAC) for bioconjugation, as seen in triazole-pyrazole hybrids .

Q. Table 2: Catalytic Applications

ApplicationConditionsOutcome
Anticancer AgentsPtCl₄, acetone, 20°C, 3hIC₅₀ values in µM range
BioconjugationCuSO₄, sodium ascorbate, THF/H₂O, 50°CHigh regioselectivity

Advanced: What mechanisms underlie its potential biological activity?

Methodological Answer:
Hypothesized mechanisms include:

  • Enzyme Inhibition: The sulfanyl group may interact with cysteine residues in enzymes (e.g., kinases), disrupting ATP binding.
  • DNA Intercalation: Planar aromatic systems (bromobenzoyl, nitrophenyl) enable stacking with DNA base pairs, inducing apoptosis .

Experimental Validation:

  • Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target proteins.
  • In Vitro Assays: Measure IC₅₀ against cancer cell lines (e.g., MCF-7) .

Advanced: How can computational modeling resolve spectral data contradictions?

Methodological Answer:
Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Strategies include:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (Gaussian 09) .
  • X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement .

Advanced: How to address low yields in sulfanylation reactions?

Methodological Answer:
Low yields (<50%) may result from:

  • Competitive Side Reactions: Nitro group reduction under basic conditions. Mitigate by using inert atmospheres.
  • Solvent Effects: Replace polar aprotic solvents (DMF) with THF to reduce byproduct formation .

Q. Table 3: Troubleshooting Synthesis

IssueSolutionReference
Side reactionsUse N₂ atmosphere, lower temperature
Poor solubilitySwitch to DCM/MeOH (97:3)

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